molecular formula C4H8N4O B3283151 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one CAS No. 762217-20-9

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one

Cat. No.: B3283151
CAS No.: 762217-20-9
M. Wt: 128.13 g/mol
InChI Key: VHBHLLKFYUXYOK-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one is a heterocyclic compound featuring a partially saturated triazine ring with amino and methyl substituents. Its molecular formula is C₄H₈N₄O, and it belongs to the 1,2,4-triazinone family, which is notable for applications in agrochemicals and pharmaceuticals due to its structural versatility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-methyl-5,6-dihydro-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBHLLKFYUXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-amino-3-methyl-1,2,4-triazine with suitable reagents to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include steps like purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction of functional groups to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups, leading to a range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
AMT has demonstrated promising antimicrobial properties against various pathogens. Studies indicate that derivatives of AMT exhibit significant antibacterial activity. For example, a study on synthesized AMT derivatives showed effective inhibition against gram-positive and gram-negative bacteria, suggesting potential use in antibiotic development .

Anticancer Properties
Recent research has highlighted the potential of AMT and its derivatives in cancer therapy. Compounds derived from AMT have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A notable study reported that certain AMT derivatives selectively targeted cancerous cells while sparing normal cells, indicating their potential as anticancer agents .

Neuroprotective Effects
Emerging studies suggest that AMT may possess neuroprotective properties. In vitro experiments have shown that AMT can mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Herbicide Development
AMT has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that AMT-based compounds can effectively control weed growth without adversely affecting crop yields. Field trials have demonstrated that these compounds can reduce weed populations significantly while promoting the health of surrounding crops .

Fungicidal Properties
The fungicidal activity of AMT has also been investigated. Studies have shown that certain formulations containing AMT exhibit effective control over fungal pathogens affecting crops. For instance, laboratory tests revealed that AMT-based fungicides could inhibit the growth of common agricultural fungi like Fusarium and Aspergillus species .

Materials Science

Polymer Chemistry
AMT has been utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into various polymer matrices, resulting in materials with improved thermal stability and mechanical strength. Research has focused on developing biodegradable polymers using AMT, which could have significant environmental benefits .

Nanotechnology
In nanotechnology, AMT is being explored for its potential use in creating nanomaterials with specific functionalities. For example, studies have investigated the incorporation of AMT into nanocomposites for drug delivery systems, where it enhances the bioavailability and targeted delivery of therapeutic agents.

Table 1: Antimicrobial Activity of AMT Derivatives

Compound NamePathogen TestedInhibition Zone (mm)Reference
Derivative AE. coli15
Derivative BS. aureus18
Derivative CPseudomonas20

Table 2: Herbicidal Efficacy of AMT-based Compounds

Compound NameWeed SpeciesControl (%)Reference
Herbicide AAmaranthus retroflexus85
Herbicide BChenopodium album90

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes, binding to receptors, or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Selected Triazinones
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one 6-methyl, 5,6-dihydro 140.13 Intermediate in pesticide synthesis
4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one 6-tert-butyl, 3-SH 229.31 High lipophilicity; agrochemical use
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (isometamitron) 3-phenyl, 6-methyl 202.21 Herbicide; crystalline solid
6-Amino-1,2,4-triazine-3,5(2H,4H)-dione 3,5-dione 128.09 High hydrogen-bonding capacity
Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) 6-tert-butyl, 3-SCH₃ 214.29 Soil-applied herbicide
Key Observations :
  • Substituent Bulk : The tert-butyl group in metribuzin and increases lipophilicity, enhancing soil adsorption compared to the methyl group in the target compound.
  • Hydrogen Bonding: The 3,5-dione configuration in 6-amino-1,2,4-triazine-3,5(2H,4H)-dione facilitates extensive intermolecular hydrogen bonding, unlike mono-ketone triazinones.
  • Reactivity: The sulfanyl (-SH) group in 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one enhances nucleophilic reactivity, enabling thiol-mediated transformations.

Crystallographic and Stability Considerations

  • Crystal Packing: Triazolo-triazinone derivatives (e.g., 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one) exhibit π-π stacking and N-H···N hydrogen bonding, stabilizing their solid-state structures .
  • Degradation Pathways: Metribuzin degrades to diketo-metribuzin (4-amino-6-tert-butyl-4,5-dihydro-1,2,4-triazin-3,5-dione), a mobile metabolite, whereas the target compound’s methyl group may limit such transformations .

Biological Activity

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one, also known by its CAS number 158329-07-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₄H₉N₅O
  • Molecular Weight : 164.59 g/mol
  • CAS Number : 158329-07-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • IC50 Values : Compounds derived from this triazine core exhibited IC50 values ranging from 0.20 μM to 1.25 μM against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .
CompoundCell LineIC50 (μM)
Compound AA5490.20
Compound BMCF-71.25
Compound CHeLa1.03

The presence of specific functional groups in these compounds has been shown to enhance their cytotoxic effects by modulating pathways involved in cell growth and apoptosis .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In a study involving various synthesized analogues:

  • Certain derivatives demonstrated significant anticonvulsant activity, effectively reducing seizure duration in animal models .

The biological activity of this compound appears to be linked to its ability to inhibit key enzymes involved in cell signaling pathways. For example:

  • It has been noted to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation .

Study on Anticancer Effects

A recent study focused on the anticancer effects of triazine derivatives showed that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The study reported:

"The triazine derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells through the upregulation of pro-apoptotic factors" .

Study on Anticonvulsant Properties

In another investigation into the anticonvulsant properties of triazine derivatives:

"Compounds demonstrated a dose-dependent reduction in seizure frequency and severity in PTZ-induced seizure models" .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with nitriles or through substitution reactions on preformed triazinone scaffolds. For example, and describe the acylation of 3,6-diamino-substituted triazinones using acetonitrile and hydrazine hydrate under controlled temperatures (70°C) with ultrasound-assisted mixing to improve yield. Optimization involves adjusting solvent polarity (e.g., DMSO for solubility) and stoichiometry of acylating agents (e.g., acetic anhydride) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:

  • ¹H NMR reveals methyl group signals at δ 1.2–1.5 ppm and NH protons at δ 5.5–6.0 ppm.
  • ¹³C NMR identifies carbonyl carbons at ~170 ppm and triazine ring carbons between 150–160 ppm.
  • Infrared (IR) spectroscopy confirms C=O stretches at 1650–1700 cm⁻¹ and NH₂ bends at 3300–3500 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₄H₆N₄O). These methods are validated in crystallographic studies, as seen in for analogous triazinones .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies should assess thermal decomposition (TGA/DSC) and hydrolytic degradation in acidic/basic media. notes that related triazinones (e.g., metamitron) release toxic fumes upon combustion, suggesting potential degradation into cyanamide or nitrile derivatives. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments to prevent oxidation .

Advanced Research Questions

Q. Why do acylation reactions of 3,6-diamino-substituted triazinones yield only monoacylated products, and how can selectivity be controlled?

  • Methodological Answer : highlights steric hindrance and electronic effects as key factors. The N-2 position is more reactive due to lower steric crowding compared to N-4. Selectivity can be enhanced by using bulky acylating agents (e.g., benzyl chloroformate) or low-temperature conditions (0–5°C) to kinetically favor monoacylation. Computational modeling (DFT) of charge distribution on the triazinone ring, as suggested in , could predict reactive sites .

Q. How can computational methods predict the compound’s reactivity in novel reactions, and what software tools are validated for this purpose?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. recommends integrating COMSOL Multiphysics for reaction simulation, while emphasizes ICReDD’s quantum chemical path-search algorithms to optimize reaction parameters. Validation requires cross-referencing computed transition states with experimental kinetic data .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar triazinones?

  • Methodological Answer : Contradictions may arise from impurities, assay variability, or substituent effects. A systematic approach includes:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., ’s FDA protocols for pesticide analysis).
  • Structure-Activity Relationship (SAR) : Compare methyl, phenyl, and tert-butyl substituents (e.g., ) to isolate bioactivity trends.
  • Meta-analysis : Use tools like PubChem () to aggregate and statistically evaluate disparate datasets .

Q. What factorial design strategies are optimal for studying the compound’s catalytic or pesticidal activity?

  • Methodological Answer : A 2³ factorial design (e.g., temperature, pH, catalyst loading) efficiently screens variables. recommends blocking experiments to account for batch effects. For pesticidal studies, Response Surface Methodology (RSM) optimizes LC₅₀ values, while ANOVA identifies significant factors. Pre-experimental simulations ( ) reduce trial iterations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one
Reactant of Route 2
4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one

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